6-Nitro-2,4-diphenyl-quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138432-74-3 |
|---|---|
Molecular Formula |
C21H14N2O2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
6-nitro-2,4-diphenylquinoline |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(22-20)16-9-5-2-6-10-16/h1-14H |
InChI Key |
LXGCTGNEHPKAOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Synonyms |
6-Nitro-2,4-diphenyl-quinoline |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 6 Nitro 2,4 Diphenyl Quinoline
Transformations of the Nitro Group
The nitro group at the 6-position is a key functional handle that can be readily transformed into other functional groups, significantly expanding the synthetic utility of the parent molecule.
Catalytic Reduction to Amino Group
The reduction of the nitro group to a primary amino group is a fundamental transformation. This can be achieved using various reducing agents, with catalytic transfer hydrogenation being a common and efficient method.
Palladium on Carbon (Pd/C) with Hydrazine (B178648): The use of hydrazine hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst is a well-established method for the reduction of nitroarenes. nih.govresearchgate.netjrespharm.comorganic-chemistry.org This method is often preferred due to its efficiency and the avoidance of handling flammable hydrogen gas. nih.gov The reaction conditions, such as temperature and heating method (conventional reflux vs. microwave irradiation), can be tuned to control the selectivity of the reduction, which is particularly important for substrates containing other reducible functional groups like halogens. nih.govorganic-chemistry.org For instance, reflux heating generally favors the selective reduction of the nitro group while preserving halogens, whereas microwave heating at higher temperatures and pressures can lead to the reduction of both the nitro group and halogens. organic-chemistry.org
Zinc Dust/Ammonium (B1175870) Chloride: A mixture of zinc dust and ammonium chloride in an aqueous or alcoholic medium provides another effective method for the reduction of nitroarenes to the corresponding anilines. unimi.itcommonorganicchemistry.comchemicalbook.comdoubtnut.com This system is considered a low-cost and highly effective reagent for this transformation. chemicalbook.com The reaction is typically carried out under mild conditions and is compatible with various functional groups. unimi.itchemicalbook.com The mechanism involves the transfer of electrons from the zinc metal, with ammonium chloride acting as a proton source. unimi.it This method has been successfully applied to the reduction of a wide range of nitro compounds, including nitroquinolines. unimi.it
| Reagent System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Pd/C, Hydrazine Hydrate | Methanol, Reflux or Microwave | High efficiency, controllable selectivity | nih.govorganic-chemistry.org |
| Zinc Dust, Ammonium Chloride | Ethanol (B145695)/Water, Room Temperature to Reflux | Low cost, mild conditions | unimi.itcommonorganicchemistry.comchemicalbook.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Nitro-Quinoline Halides
The presence of the electron-withdrawing nitro group on the quinoline (B57606) ring activates it towards nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iqpressbooks.pubnumberanalytics.com This is particularly true for halo-substituted nitroquinolines, where the halogen acts as a leaving group. The nitro group, especially when positioned ortho or para to the leaving group, stabilizes the intermediate Meisenheimer complex formed during the reaction, thus facilitating the substitution. uomustansiriyah.edu.iqpressbooks.pub
The SNAr reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iqpressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). uomustansiriyah.edu.iq In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed in these reactions. numberanalytics.com The reactivity of the aryl halide in SNAr reactions is influenced by the number of electron-withdrawing groups and the electronegativity of the halogen, with fluoride (B91410) often being the most reactive leaving group. uomustansiriyah.edu.iq
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System
The quinoline ring system itself can undergo both electrophilic and nucleophilic substitution reactions. rsc.orgorientjchem.org The presence of the nitrogen atom in the heterocyclic ring and the fused benzene (B151609) ring dictates the regioselectivity of these reactions.
Electrophilic Substitution: Quinoline undergoes electrophilic substitution reactions primarily on the benzene ring, with positions 5 and 8 being the most favored. orientjchem.orgcutm.ac.in This is because the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Substitution: Nucleophilic substitution reactions on the quinoline ring typically occur at the 2- and 4-positions, which are electronically analogous to the α- and γ-positions of pyridine. orientjchem.orgcutm.ac.in The presence of a nitro group can further influence the reactivity and regioselectivity of nucleophilic attack. For instance, in 6-nitroquinoline, nucleophilic attack by species like cyanomethyl and phenylsulfonylmethyl groups can occur at the C-5 position, ortho to the nitro group. iust.ac.ir
Redox Chemistry and Electrochemical Properties
The redox behavior of 6-nitro-2,4-diphenylquinoline is a significant aspect of its chemical character, influenced by both the nitro group and the extended π-system of the diphenylquinoline core.
Oxidation Reactions
While the quinoline ring itself is relatively resistant to oxidation, the phenyl substituents can potentially be oxidized under strong conditions. orientjchem.org In related quinoline derivatives, oxidation can lead to the formation of various products. However, specific oxidation studies on 6-nitro-2,4-diphenylquinoline leading to quinoxaline-dione derivatives are not extensively reported in the provided context. The electrochemical oxidation of related quinoline derivatives bearing a 2,2′-bithiophene motif has been shown to lead to dimerization or polymerization, indicating the susceptibility of appended aromatic systems to oxidative coupling. researchgate.net
Reduction Reactions and Their Influence by Substituents
The reduction of 6-nitro-2,4-diphenylquinoline is a key reaction, with the nitro group being the primary site of reduction. The electrochemical reduction of nitroaromatic compounds is a well-studied process and typically proceeds in a stepwise manner. acs.org The initial one-electron reduction forms a radical anion, which can undergo further reduction to a nitroso and then a hydroxylamine (B1172632) intermediate, ultimately leading to the corresponding amine. acs.org
The reduction potential and the stability of the intermediates are significantly influenced by the substituents on the quinoline ring. researchgate.netacs.org Electron-withdrawing groups, such as the nitro group itself, facilitate the reduction process. Conversely, electron-donating groups would make the reduction more difficult. The extended conjugation provided by the two phenyl groups at the 2- and 4-positions also plays a role in the electronic properties and, consequently, the redox behavior of the molecule. Studies on related nitroquinoline derivatives have shown that they undergo multistep reversible reduction, with the ease of reduction being strongly correlated with the character of the substituents on the quinoline ring. researchgate.net
| Redox Process | Key Features | Influencing Factors | Reference |
|---|---|---|---|
| Oxidation | Generally requires strong oxidizing agents; can lead to dimerization/polymerization in related systems. | Nature of substituents, reaction conditions. | orientjchem.orgresearchgate.net |
| Reduction | Stepwise reduction of the nitro group is the primary pathway. | Substituents on the quinoline ring, pH of the medium. | researchgate.netacs.org |
Multistep Reversible Reduction Behavior
Quinoline derivatives, including 6-Nitro-2,4-diphenyl-quinoline, are known to exhibit multistep reversible reduction processes. researchgate.net The presence of the electron-withdrawing nitro group facilitates the reduction of the quinoline system. researchgate.net Studies on various quinoline derivatives have demonstrated that the electrochemical and spectroscopic properties are strongly correlated with the nature of the substituents on the quinoline ring. researchgate.net
In the context of quinoline derivatives, cyclic voltammetry has been a key technique to investigate this multistep reversible reduction. researchgate.netresearchgate.net For many quinoline systems, the process involves the formation of thermodynamically stable radical cations. researchgate.net The specific reduction potentials are influenced by the substituents present on the quinoline ring. researchgate.netresearchgate.net
Introduction of Novel Functionalities
The this compound scaffold can be further functionalized to introduce a variety of substituents, leading to new derivatives with tailored properties.
The introduction of organochalcogen moieties, particularly selenium, at the 3-position of the quinoline ring has been a subject of significant research. A notable method for achieving this is through the iron(III) chloride-promoted cyclization of (2-aminoaryl)-2-ynols with diorganyl diselenides. researchgate.net This reaction proceeds via a regioselective 6-endo-dig cyclization, favoring the formation of the six-membered quinoline ring over a five-membered indole (B1671886) ring. researchgate.net
This synthetic strategy has been successfully applied to a range of (2-aminoaryl)-2-ynols bearing both electron-donating and electron-withdrawing groups, demonstrating its versatility. researchgate.net The resulting 3-organoseleno-substituted quinolines, such as 6-nitro-2,4-diphenyl-3-(phenylselanyl)quinoline, have been synthesized and characterized. researchgate.netscielo.brscielo.br The presence of the selenium atom introduces new chemical properties and potential applications for these derivatives. scielo.brscielo.bra2zjournals.comrsc.org
Table 1: Examples of Synthesized 3-Organoselanyl-Substituted Quinolines
| Compound Name | Structure | Reference |
| 2,4-diphenyl-3-(phenylselanyl)quinoline | scielo.brscielo.br | |
| 6-chloro-2,4-diphenyl-3-(phenylselanyl)quinoline | scielo.brscielo.br | |
| 6-nitro-2,4-diphenyl-3-(phenylselanyl)quinoline | scielo.brscielo.br |
Amide bond formation is a fundamental transformation in organic synthesis, often requiring the activation of a carboxylic acid before its reaction with an amine. luxembourg-bio.com A variety of coupling reagents have been developed to facilitate this reaction under mild conditions. luxembourg-bio.comresearchgate.netorganic-chemistry.org These reagents typically convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine. luxembourg-bio.com
In the context of quinoline chemistry, acid-amine cross-coupling reactions have been employed as a key step in multistep syntheses to generate more complex derivatives. researchgate.netresearchgate.net For instance, this methodology has been utilized in the synthesis of novel quinoline-sulphonamide derivatives. researchgate.netresearchgate.net The process involves the coupling of a quinoline derivative bearing a carboxylic acid function with an appropriate amine, or vice versa. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and avoid side reactions. luxembourg-bio.comresearchgate.net
The synthesis of quinoline-sulphonamide derivatives can be achieved through a multi-step approach that includes Suzuki coupling and N-alkylation reactions. researchgate.netresearchgate.net The Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. acs.org
In the synthesis of sulphonamide derivatives, a Suzuki coupling might be used to construct the core quinoline structure or to append aryl groups. researchgate.netresearchgate.net Following the construction of the key quinoline framework, the sulphonamide functionality can be introduced. This often involves the reaction of a suitable amine with a sulphonyl chloride in the presence of a base.
N-alkylation of the resulting sulphonamide can then be performed to introduce further diversity. researchgate.netresearchgate.netsit.edu.cn This step typically involves reacting the sulphonamide with an alkylating agent. sit.edu.cn This synthetic sequence allows for the fine-tuning of the final molecule's structure and properties. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-Nitro-2,4-diphenyl-quinoline, ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, offer unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. amazonaws.comrsc.org The aromatic region of the spectrum is particularly informative.
A singlet observed at approximately 8.85 ppm is characteristic of the proton at the C5 position of the quinoline (B57606) ring, deshielded by the adjacent nitro group. amazonaws.comrsc.org The protons on the quinoline core also appear as doublets around 8.48 ppm and 8.35 ppm. amazonaws.comrsc.org A singlet at 7.97 ppm corresponds to the proton at the C3 position. rsc.org The protons of the two phenyl rings at positions 2 and 4 generate a complex multiplet in the range of 7.48-7.64 ppm. amazonaws.comrsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
|---|---|---|---|---|
| 8.85 | d | 2.5 | H-5 | rsc.org |
| 8.49-8.47 | m | - | H-7 | rsc.org |
| 8.35 | d | 9.5 | H-8 | rsc.org |
| 8.25-8.24 | m | - | Phenyl H | rsc.org |
| 7.97 | s | - | H-3 | rsc.org |
Note: Assignments are based on published data; 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound shows several signals in the downfield region (δ > 100 ppm), which is typical for aromatic and heterocyclic compounds. amazonaws.comrsc.org
Key signals include those for the carbon atoms of the quinoline ring, with chemical shifts around δ 160.0, 151.3, 151.0, 145.5, 131.7, 124.8, 123.1, 122.9, and 120.7 ppm. rsc.org The carbons of the two phenyl substituents are observed at approximately δ 138.4, 136.9, 130.5, 129.5, 129.4, 129.1, 129.0, and 127.9 ppm. rsc.org The carbon atom bearing the nitro group (C6) is significantly influenced, and its signal appears within the characteristic range for substituted quinolines. amazonaws.comrsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Reference |
|---|---|
| 160.0 | rsc.org |
| 151.3 | rsc.org |
| 151.0 | rsc.org |
| 145.5 | rsc.org |
| 138.4 | rsc.org |
| 136.9 | rsc.org |
| 131.7 | rsc.org |
| 130.5 | rsc.org |
| 129.5 | rsc.org |
| 129.4 | rsc.org |
| 129.1 | rsc.org |
| 129.0 | rsc.org |
| 127.9 | rsc.org |
| 124.8 | rsc.org |
| 123.1 | rsc.org |
| 122.9 | rsc.org |
To unambiguously assign the complex ¹H and ¹³C NMR spectra, advanced 2D NMR experiments are employed. ipb.pt
COSY (Correlation Spectroscopy): This H-H correlation experiment is used to identify protons that are spin-coupled to each other. youtube.com For this compound, COSY would show correlations between adjacent protons on the quinoline and phenyl rings, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on the already-assigned proton signals.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups. In the spectrum of this compound, DEPT-135 would show positive signals for all CH groups and would not show signals for quaternary carbons (like C2, C4, C6, C9, and C10) or the carbons of the phenyl rings attached to the quinoline core.
Together, these techniques provide a complete and verified map of the proton and carbon assignments, solidifying the structural elucidation. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. acs.org This precision allows for the determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. For this compound (C₂₁H₁₄N₂O₂), HRMS would be used to confirm this exact molecular formula, distinguishing it from any other potential isomers or compounds with the same nominal mass. acs.orgmdpi.com While specific HRMS data for this compound is not detailed in the provided results, Electron Ionization Mass Spectrometry (EI-MS) data shows a molecular ion peak (M⁺) at an m/z of 326, which corresponds to the nominal mass of the compound. amazonaws.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. acs.org
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the nitro (NO₂) group. acs.org These typically appear as two distinct stretches: an asymmetric stretch in the region of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. acs.org Additional bands corresponding to aromatic C-H stretching are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the quinoline and phenyl rings appear in the 1400-1600 cm⁻¹ region. acs.orgunl.edu
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Reference |
|---|---|---|---|
| ~1529 | Nitro (NO₂) | Asymmetric Stretch | acs.org |
| ~1347 | Nitro (NO₂) | Symmetric Stretch | acs.org |
| >3000 | Aromatic C-H | Stretch | acs.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption properties of this compound are critical to understanding its behavior in various applications, including its use as a ligand in coordination chemistry. Studies on related nitro-substituted 2,4-diphenylquinolines and other quinoline derivatives provide a context for its expected spectral characteristics. Generally, quinoline derivatives exhibit absorption bands in the range of 280 to 510 nm.
When incorporated as a cyclometalating ligand (abbreviated as NO2dpq) in iridium(III) bis-isocyanide complexes, the resulting compounds display characteristic absorption bands. These include a ligand-centered (¹LC) π → π* transition occurring at wavelengths below 350 nm, and ¹MLCT (metal-to-ligand charge transfer) bands appearing in the 350-500 nm region. While these findings detail the behavior of the molecule within a metal complex, specific molar absorptivity (ε) and absorption maxima (λmax) for the free this compound ligand are not extensively documented in the reviewed literature.
A combined spectroscopic and theoretical (TD-DFT) study on a series of amino- and nitro-substituted 2,4-diphenylquinolines has been performed to understand their complex near-UV/Vis absorption spectra. researchgate.net This work highlights the significant influence of substituents like the nitro group on the electronic transitions within the diphenylquinoline scaffold. However, a specific data table for the isolated this compound was not provided in the available resources.
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding steric and electronic effects within the molecule.
Despite the synthesis and characterization of this compound being reported in the literature, a specific crystal structure determination for this compound could not be found in the searched resources, including the Cambridge Crystallographic Data Centre (CCDC). amazonaws.comrsc.orgdtic.milcam.ac.ukcam.ac.uk
For comparative purposes, the crystal structure of the parent compound, 2,4-diphenylquinoline (B373748), has been determined. It crystallizes in the monoclinic space group P2₁/c. localpharmaguide.com The study of this and other related quinoline derivatives, such as 6,7-dimethoxy-2,4-diphenylquinoline, provides insight into the general conformation and packing motifs of the 2,4-diphenylquinoline core. localpharmaguide.comresearchgate.net However, without a dedicated crystallographic analysis of this compound, a detailed discussion of its solid-state structure, including specific unit cell parameters, bond lengths, and intermolecular interactions influenced by the nitro group, remains speculative.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone for examining the structural and electronic properties of molecules like 6-Nitro-2,4-diphenyl-quinoline. researchgate.netacs.org These theoretical approaches allow for the determination of the molecule's stability, the analysis of molecular interactions, and the evaluation of its electronic properties. researchgate.net
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable energetic conformation. researchgate.net For quinoline (B57606) derivatives, this process is often carried out using DFT methods, such as the B3LYP functional with a 6-31G(d,p) or similar basis set. researchgate.netnih.gov The optimization of 2,4-diphenylquinoline (B373748) derivatives involves determining the torsion angles between the phenyl rings and the central quinoline scaffold. These angles are crucial as they influence the degree of π-conjugation within the molecular skeleton, which in turn affects the electronic and optical properties. mdpi.com In similar structures, the phenyl groups are typically twisted out of the plane of the quinoline ring to minimize steric hindrance. mdpi.com
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical stability and reactivity. rsc.orgrsc.org The HOMO acts as the electron donor, while the LUMO serves as the electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability; a larger gap suggests greater stability and lower chemical reactivity. rsc.orgrsc.org
In nitro-substituted 2,4-diphenylquinolines, the HOMO and LUMO energies are significantly influenced by the electron-withdrawing nitro group. researchgate.net For a representative nitro-substituted 2,4-diphenylquinoline, DFT calculations (utilizing the M06HF functional) have determined the energies of these orbitals. researchgate.net The presence of the nitro group tends to localize the LUMO on the nitrophenyl moiety, while the HOMO may be distributed across other parts of the quinoline system. rsc.org
| Orbital | Energy (eV) | Reference |
|---|---|---|
| HOMO | -7.61 | researchgate.net |
| LUMO | -2.97 | researchgate.net |
| HOMO-LUMO Gap (ΔE) | 4.64 | researchgate.net |
Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify a molecule's reactivity. acs.orgrsc.org These parameters provide a theoretical framework for predicting how the molecule will interact with other chemical species.
Ionization Potential (I) and Electron Affinity (A) are approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO). acs.org
Electronegativity (χ) measures the ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2. acs.org
Chemical Hardness (η) indicates resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." rsc.orgrsc.org It is calculated as: η = (I - A) / 2. acs.org
Chemical Potential (μ) is the negative of electronegativity (μ = -χ). acs.org
The Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as: ω = μ² / (2η). acs.orgresearchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net
Based on the HOMO/LUMO energies from the literature, the following reactivity descriptors for a nitro-substituted 2,4-diphenylquinoline can be calculated. researchgate.net
| Descriptor | Value | Formula |
|---|---|---|
| Ionization Potential (I) | 7.61 eV | I ≈ -EHOMO |
| Electron Affinity (A) | 2.97 eV | A ≈ -ELUMO |
| Electronegativity (χ) | 5.29 eV | χ = (I + A) / 2 |
| Chemical Hardness (η) | 2.32 eV | η = (I - A) / 2 |
| Chemical Potential (μ) | -5.29 eV | μ = -χ |
| Electrophilicity Index (ω) | 6.03 eV | ω = μ² / (2η) |
Frontier Molecular Orbital (FMO) Analysis for Chemical Stability and Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity and kinetic stability of a molecule. rsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species.
For this compound, the HOMO is expected to be located primarily on the electron-rich parts of the molecule, likely the diphenylquinoline moiety, which can act as an electron donor. Conversely, the LUMO is anticipated to be localized on the electron-deficient regions, particularly the quinoline ring system and the electron-withdrawing nitro group. mdpi.com The nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor. mdpi.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap indicates that the molecule is more reactive. Computational studies on similar nitro-substituted quinoline derivatives have shown that the presence of the nitro group generally reduces the HOMO-LUMO gap, thereby increasing the molecule's reactivity. mdpi.comnih.gov
Table 2: Frontier Molecular Orbital Characteristics and Their Implications
| Orbital | Description | Implication for Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Region of the molecule most likely to donate electrons in a reaction (nucleophilic). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Region of the molecule most likely to accept electrons in a reaction (electrophilic). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. bohrium.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.
For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) and positive electrostatic potential (typically colored blue). The areas with the most negative potential are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this molecule, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. beilstein-journals.org These red-colored regions indicate the sites where the molecule is most likely to interact with electrophiles or hydrogen bond donors. researchgate.net
Conversely, regions of positive electrostatic potential are characterized by a relative absence of electrons, often around the hydrogen atoms, and are prone to nucleophilic attack. The presence of the electron-withdrawing nitro group will create a significant region of positive potential on the quinoline ring, particularly at the carbon atoms adjacent to the nitro group attachment point, making them susceptible to nucleophilic attack. beilstein-journals.org The MEP map provides a clear, visual representation of the molecule's charge landscape, complementing the insights gained from FMO analysis to predict its chemical behavior. dntb.gov.uakuleuven.be
Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color | Electrostatic Potential | Interpretation |
| Red | Negative | Electron-rich regions; sites for electrophilic attack. |
| Blue | Positive | Electron-poor regions; sites for nucleophilic attack. |
| Green | Neutral | Regions with near-zero potential. |
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and activation energies. acs.orgnih.gov
For example, the synthesis of quinolines often proceeds via reactions like the Friedländer annulation or related cyclization reactions. tandfonline.comnih.gov A computational study of such a reaction for this compound would involve optimizing the geometries of the reactants, proposed intermediates, and transition states. Frequency calculations are then performed to confirm that the reactants and intermediates are energy minima (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency). mdpi.com
By calculating the energies of these stationary points, a potential energy surface for the reaction can be constructed. This surface provides the activation energy for each step, allowing for the determination of the rate-determining step of the reaction. nih.gov Furthermore, computational studies can explore the feasibility of different proposed mechanisms, such as concerted versus stepwise pathways, and can assess the influence of catalysts or solvent on the reaction profile. acs.orgnih.gov These mechanistic insights are invaluable for optimizing reaction conditions and for designing new synthetic routes to related compounds. nih.gov
Table 4: Key Components of a Computational Mechanistic Study
| Component | Purpose |
| Geometry Optimization | To find the lowest energy structure for reactants, intermediates, and products. |
| Transition State Search | To locate the highest energy point along the reaction coordinate between two minima. |
| Frequency Calculation | To characterize stationary points as minima or transition states and to calculate zero-point vibrational energies. |
| Potential Energy Surface | To visualize the energy changes throughout the reaction and determine activation energies. |
Photophysical Properties and Optoelectronic Applications
Detailed Absorption and Emission Characteristics
The absorption and emission behavior of 6-Nitro-2,4-diphenyl-quinoline is a direct consequence of its electronic structure, where the electron-withdrawing nitro group plays a decisive role.
UV-Vis Absorption Profiles and Bands
The UV-Vis absorption spectrum of this compound is primarily characterized by transitions within its aromatic system. When incorporated as a ligand in iridium complexes, it contributes to a ligand-centered (¹LC) π → π* transition band at wavelengths below 350 nm. acs.orgnih.gov Studies on simpler nitroquinolines show a maximum absorption (λmax) at approximately 335 nm in ethanol (B145695), which can be attributed to the nitro-substituted quinoline (B57606) core. unesp.brresearchgate.net The absorption profiles of nitro-substituted 2,4-diphenylquinolines have been the subject of combined spectroscopic and theoretical studies to understand their complex nature. researchgate.netnih.govresearchgate.net Generally, the absorption spectra of quinoline derivatives can feature π → π* transitions associated with the heterocyclic ring and, at longer wavelengths, n → π* transitions. beilstein-journals.org
Fluorescence Emission Maxima and Band Shapes
A defining characteristic of many nitroaromatic compounds is the quenching of fluorescence, and this compound follows this trend. Research on related quinoline derivatives indicates that those bearing a nitro group often exhibit no significant photoluminescent properties. mdpi.com The nitro group is known to introduce efficient non-radiative decay pathways, which effectively prevent the molecule from releasing absorbed energy as light. mdpi.com This process involves the distortion of the molecule's electronic structure, promoting pathways like intersystem crossing and vibrational relaxation over fluorescence. mdpi.com Therefore, the compound is considered to be non-emissive or, at best, extremely weakly fluorescent. nih.govmdpi.com
Fluorescence Quantum Yields and Efficiencies
Consistent with its lack of significant emission, the fluorescence quantum yield of this compound is expected to be exceptionally low. For comparison, a simple nitroquinoline molecule was found to have a fluorescence quantum yield of just 0.25%. unesp.br This stands in stark contrast to other substituted quinolines, such as aminoquinolines, which can have quantum yields exceeding 65%. unesp.br The inefficiency of fluorescence is a direct result of the nitro group promoting non-radiative de-excitation processes. mdpi.comccspublishing.org.cn The p-nitroanilide group, for instance, is a well-known quencher used in the design of fluorogenic substrates, where it suppresses the fluorescence of the parent fluorophore. nih.gov
Stokes Shifts and Their Dependence on Environment
The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a key parameter for fluorescent molecules. Given that this compound is essentially non-emissive, a meaningful experimental Stokes shift cannot be determined. However, for fluorescent quinoline derivatives in general, larger Stokes shifts are typically observed in more polar solvents. beilstein-journals.orgbeilstein-archives.org This solvatochromic effect indicates a stabilization of the excited state in polar environments. beilstein-journals.org For some quinoline systems, the presence of a strong electron-withdrawing group, such as a nitro group, has been linked to an enlarged Stokes shift in related fluorescent compounds. rsc.org
Fluorescence Lifetimes
The fluorescence lifetime, or the average time a molecule spends in the excited state before returning to the ground state, is intrinsically linked to its quantum yield. For this compound, the dominance of non-radiative decay pathways facilitated by the nitro group implies a very short excited-state lifetime. mdpi.com In contrast, fluorescent quinoline derivatives can exhibit lifetimes on the nanosecond scale; for example, a styryl derivative of quinoline in ethanol has a lifetime of 2.75 ns. mdpi.com The efficient quenching by the nitro group drastically shortens this timeframe.
Table 1: Summary of Photophysical Properties for this compound and Related Compounds
| Property | Value / Observation | Compound | Notes |
|---|---|---|---|
| UV-Vis Absorption (λmax) | ~335 nm | Nitroquinoline (in Ethanol) | Represents the core nitro-quinoline absorption. unesp.brresearchgate.net |
| < 350 nm | As a ligand in an Iridium complex | Attributed to ¹LC (π → π*) transitions. acs.orgnih.gov | |
| Fluorescence Emission | Non-emissive / Quenched | Nitro-substituted quinolines | The nitro group introduces efficient non-radiative decay pathways. mdpi.com |
| Fluorescence Quantum Yield (Φf) | 0.25% | Nitroquinoline | Demonstrates the quenching effect of the nitro group. unesp.br |
| Fluorescence Lifetime (τ) | Expected to be very short | This compound | Due to the dominance of non-radiative decay. mdpi.com |
Influence of Substituents on Photophysical Behavior
The photophysical properties of the quinoline scaffold are highly sensitive to the nature of its substituents. nih.gov A comparative analysis of different functional groups reveals the powerful quenching effect of the nitro group.
The phenyl groups at the C2 and C4 positions of the quinoline core serve to increase the extent of π-conjugation within the molecule, which is generally a favorable characteristic for fluorescence. unesp.br However, the introduction of a powerful electron-withdrawing nitro group at the 6-position drastically alters the molecule's photophysical response. researchgate.net This substituent acts as an effective fluorescence quencher, a phenomenon attributed to photo-induced electron transfer (PET) processes where the LUMO becomes localized on the nitro group, facilitating non-radiative decay. ccspublishing.org.cn
The effect is most evident when contrasted with electron-donating substituents. For instance, replacing the nitro group with an amino (-NH₂) or dimethylamino group can transform a weakly or non-emissive quinoline into a highly fluorescent compound. unesp.br Studies show that while a simple nitroquinoline has a quantum yield of only 0.25%, an aminoquinoline can reach 65.33%. unesp.br This highlights the opposing roles of electron-donating and electron-withdrawing groups on the quinoline backbone. The former enhances fluorescence by increasing the electron density of the π-system, while the latter, particularly the nitro group, distorts the electronic structure and opens up efficient channels for non-radiative energy dissipation, rendering the molecule photochemically insensitive in terms of light emission. mdpi.comnih.gov
Table 2: Effect of Substituents on the Photophysical Properties of the Quinoline Core in Ethanol
| Substituent Group | Maximum Absorption (λmax) | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|---|
| -H (Quinoline) | 272 nm | Non-fluorescent | unesp.br |
| -NO₂ (Nitroquinoline) | 335 nm | 0.25% | unesp.br |
| -NH₂ (Aminoquinoline) | 375 nm | 65.33% | unesp.br |
| -N(CH₃)₂ (Dimethylamino quinoline) | 388 nm | 57.70% | unesp.br |
Donor-Acceptor Effects (e.g., Nitro vs. Amino Group)
The substitution pattern on the quinoline ring is critical in tuning the molecule's photophysical properties. A comparative analysis between the electron-withdrawing nitro group (-NO₂) in this compound and an electron-donating amino group (-NH₂) at the same position highlights a classic donor-acceptor (D-A) effect.
Introducing an amino group creates a compound (6-Amino-2,4-diphenyl-quinoline) with strong intramolecular charge transfer (ICT) character, which typically results in significant fluorescence. Conversely, the 6-nitro derivative exhibits different electronic transitions. researchgate.net Theoretical studies, specifically Time-Dependent Density Functional Theory (TD-DFT), show that the nature of the substituent alters the energetic ordering of the lowest singlet excited states (S₁). researchgate.net For many nitro-substituted compounds, the lowest excited state is often a non-emissive n-π* transition, which can quench fluorescence. In contrast, amino-substituted analogues often possess a highly emissive π-π* transition as the lowest excited state. researchgate.net This fundamental difference determines whether the molecule is fluorescent or non-emissive, a crucial factor for applications in areas like OLEDs or fluorescent sensors. researchgate.netresearchgate.net The electron-withdrawing nitro group also significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), impacting the compound's electron affinity and semiconductor properties. researchgate.net
Table 1: Comparative Properties of Substituted 2,4-Diphenylquinolines
| Compound | Substituent at 6-Position | Substituent Type | Expected Dominant Transition (S₁) | General Emissive Nature |
|---|---|---|---|---|
| This compound | Nitro (-NO₂) | Electron-Withdrawing (Acceptor) | n-π | Typically non-emissive or weakly emissive researchgate.net |
| 6-Amino-2,4-diphenyl-quinoline | Amino (-NH₂) | Electron-Donating (Donor) | π-π | Typically fluorescent researchgate.net |
Acidochromic Effects and pH Sensing Capabilities
Quinoline derivatives are known for their acidochromic behavior, where their absorption and emission properties change in response to pH. researchgate.net This effect stems from the protonation and deprotonation of the basic nitrogen atom within the quinoline ring. researchgate.net For this compound, this phenomenon is well-documented through spectroscopic analysis in varying acidic conditions. researchgate.net
In a neutral environment, the compound exhibits a specific absorption spectrum. As the pH decreases and the medium becomes more acidic, the quinoline nitrogen gets protonated. This protonation alters the electronic distribution across the entire π-conjugated system, leading to observable shifts in the UV-Vis absorption bands. researchgate.net This change in the electronic structure upon protonation can cause a visible color change, making the compound a potential colorimetric pH indicator. researchgate.net The fluorescence response can also be dramatically affected, with protonation often leading to the emission of light at a different wavelength (e.g., shifting from blue to green), providing a foundation for ratiometric fluorescent pH sensing. researchgate.netresearchgate.netnih.gov
Table 2: Acidochromic Behavior of this compound
| Condition | Molecular State | Observed Effect | Sensing Application |
|---|---|---|---|
| Neutral pH | Neutral molecule | Baseline UV-Vis absorption and emission spectra. researchgate.net | Colorimetric and fluorescent pH indicator. researchgate.netresearchgate.net |
| Acidic pH | Protonated at quinoline nitrogen | Shift in UV-Vis absorption bands; potential change in emission wavelength. researchgate.net |
Applications in Advanced Materials and Optoelectronics
The distinct electronic and photophysical properties of this compound make it a candidate for several high-technology applications.
Organic Semiconductors
The electronic structure of this compound suggests its potential as an organic semiconductor. The presence of the strongly electron-withdrawing nitro group, combined with the inherent electron-accepting nature of the quinoline ring system, results in a low-lying LUMO energy level. researchgate.net This is a key characteristic of n-type (electron-transporting) organic semiconductors. scirp.org Materials with high electron affinity are crucial for the development of various organic electronic devices, including OLEDs and organic photovoltaic cells, where they are needed to balance the more common p-type (hole-transporting) materials. tandfonline.comscirp.org Computational studies have been employed to calculate the frontier molecular orbital (HOMO and LUMO) energies, providing essential data for designing and predicting the behavior of such semiconductor materials. researchgate.netnih.gov
Table 3: Calculated Semiconductor Properties
| Property | Significance | Remark for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Relates to ionization potential (hole injection/transport) | Energy level is lowered by the electron-withdrawing nitro group. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | Relates to electron affinity (electron injection/transport) | Energy level is significantly lowered, suggesting good n-type character. researchgate.net |
| HOMO-LUMO Gap | Determines absorption wavelength and intrinsic conductivity | The energy gap corresponds to absorption in the UV-A/near-visible range. researchgate.net |
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials, which exhibit an optical response that is not proportional to the intensity of incoming light, are vital for applications in optical switching and data storage. researchgate.net Organic molecules with strong donor-acceptor characteristics are often excellent NLO candidates. This compound has been explicitly used as a cyclometalating ligand in iridium complexes designed for NLO applications. researchgate.netnih.gov In these studies, the unique properties of the ligand, including its nitro-substitution, were shown to have a profound effect on the ground-state and excited-state absorption spectra of the resulting metal complexes. researchgate.netnih.gov Specifically, these complexes were investigated for reverse-saturable absorption (RSA), a key NLO phenomenon where the material becomes more opaque as light intensity increases. researchgate.net The inclusion of this specific quinoline derivative underscores its value in modulating electronic properties for advanced optical materials. nih.gov
Chemical Sensing (e.g., Metal Ion Detection, pH Indicators)
The ability of this compound to change its optical properties with pH makes it a functional pH indicator, as detailed in section 6.2.2. researchgate.net Beyond proton sensing, the quinoline moiety is a well-known chelating agent for metal ions. researchgate.netrsc.org The nitrogen atom of the quinoline ring and, depending on the molecular geometry, other nearby atoms can coordinate with a metal center. This interaction is confirmed by its use as a ligand for iridium. researchgate.netnih.gov While specific studies using free this compound to sense other metal ions through fluorescence changes are not widely reported, its demonstrated ability to bind to metal centers suggests a strong potential for this application. The binding event would alter the molecule's electronic structure, likely leading to a detectable change in its fluorescence or absorption spectrum, forming the basis for a chemosensor. rsc.org
Table 4: Summary of Chemical Sensing Applications
| Analyte | Sensing Mechanism | Detection Method | Status |
|---|---|---|---|
| Proton (H⁺) | Protonation of quinoline nitrogen alters the π-conjugated system. researchgate.net | Colorimetric / Fluorescent shift. researchgate.net | Demonstrated. researchgate.net |
| Metal Ions (e.g., Ir³⁺) | Coordination with the quinoline nitrogen atom. researchgate.netnih.gov | Formation of a new complex with distinct photophysical properties. researchgate.netnih.gov | Demonstrated as a ligand. researchgate.netnih.gov |
Biological Activities and Structure Activity Relationships Sar
Antioxidant Activity
The ability of a compound to counteract oxidative stress is a critical area of pharmacological research. The antioxidant potential of quinoline (B57606) derivatives, including those with nitro and selenium-containing substituents, has been a subject of investigation.
In vitro Evaluation Methods (e.g., Lipid Peroxidation, DPPH, ABTS Radical Scavenging Assays)
The antioxidant capacity of quinoline derivatives is often assessed using a variety of in vitro assays. These methods provide insights into the compound's ability to mitigate oxidative damage through different mechanisms.
A study on a series of 2,4-diphenylquinoline (B373748) derivatives, including 6-nitro-2,4-diphenyl-3-(phenylselanyl)quinoline, evaluated their antioxidant effects. scielo.br The thiobarbituric acid reactive species (TBARS) assay was used to measure lipid peroxidation in mouse brain and liver homogenates. scielo.br In this assay, the production of malondialdehyde (MDA), a marker of lipid peroxidation, is quantified.
Furthermore, the radical scavenging activities of these compounds were investigated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. redalyc.org The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, resulting in a color change that can be monitored spectrophotometrically. redalyc.org Similarly, the ABTS assay assesses the capacity of a compound to scavenge the ABTS radical cation. redalyc.org
However, for the studied 2,4-diphenylquinoline derivatives, including the 6-nitro substituted compound, it was found that their antioxidant mechanism does not involve radical-scavenging activities as determined by the DPPH and ABTS assays. scielo.br
Role of Specific Substituents (e.g., Selenium-Containing Moieties) on Antioxidant Potential
The nature and position of substituents on the quinoline ring play a crucial role in determining the antioxidant activity of the compound. A study investigating a series of 2,4-diphenylquinoline derivatives highlighted the influence of various substituents. scielo.br The compounds tested included 2,4-diphenylquinoline, 2,4-diphenyl-3-(phenylselanyl)quinoline, 6-chloro-2,4-diphenyl-3-(phenylselanyl)quinoline, and 6-nitro-2,4-diphenyl-3-(phenylselanyl)quinoline. scielo.br
In brain tissue, 6-nitro-2,4-diphenyl-3-(phenylselanyl)quinoline was the only compound that partially reduced lipid peroxidation at concentrations of 50 µM and 100 µM. researchgate.net In the liver, the 6-nitro derivative also demonstrated a partial reduction in lipid peroxidation, although it was less effective than the unsubstituted 2,4-diphenylquinoline. researchgate.net
Antimicrobial and Antibiotic Activity
The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium , Staphylococcus aureus , Klebsiella pneumoniae , Acinetobacter baumannii , Pseudomonas aeruginosa , and Enterobacter species), necessitates the discovery of new antimicrobial agents. Quinoline derivatives have emerged as a promising class of compounds in this regard.
Evaluation against ESKAPE Pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa)
The antimicrobial potential of 2,4-diarylquinolines has been evaluated against several key pathogens. A study investigating a series of these compounds screened them for activity against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. ajchem-a.comajchem-a.com
One of the compounds tested, 6-nitro-2-[4-(trifluoromethyl)phenyl]-4-phenylquinoline, demonstrated notable bioactivity. ajchem-a.com The minimum inhibitory concentrations (MICs) for this compound are presented in the table below.
Table 1: Minimum Inhibitory Concentrations (MICs) of 6-nitro-2-[4-(trifluoromethyl)phenyl]-4-phenylquinoline against Selected Pathogens. ajchem-a.com
| Bacterium | MIC (µM/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Streptococcus pneumoniae | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 20 |
These results indicate that this nitro-substituted diarylquinoline possesses activity against both Gram-positive (S. aureus, S. pneumoniae) and Gram-negative (E. coli, P. aeruginosa) bacteria. ajchem-a.com
Structure-Activity Relationships: Influence of the Nitro Group and Other Substituents on Bioactivity
The structure-activity relationship (SAR) studies of 2,4-diarylquinolines reveal the critical role of substituents in their antimicrobial efficacy. ajchem-a.com The presence of a nitro group, which is a strong electron-withdrawing group, has been shown to enhance bioactivity. ajchem-a.com
In the aforementioned study, the replacement of a chloro group at the 6-position with a nitro group in a related diarylquinoline derivative led to improved antimicrobial activity against S. aureus and maintained activity against the other tested pathogens. ajchem-a.com This suggests that the electron-withdrawing nature of the nitro group contributes significantly to the antimicrobial properties of the quinoline core. ajchem-a.com The study also highlighted the importance of other substituents, such as bromo and trifluoromethyl groups, in modulating the bioactivity against different microbes. ajchem-a.com
Proposed Mechanisms of Action (where explored)
The precise mechanism of action for 6-nitro-2,4-diphenyl-quinoline against bacterial pathogens has not been fully elucidated. However, the mode of action for other nitroquinoline compounds offers potential insights.
For some nitroaromatic antibiotics, their activity is dependent on the reduction of the nitro group within the bacterial cell, which can lead to the formation of toxic reactive nitrogen species. Another proposed mechanism for quinoline-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. ajchem-a.com Additionally, some nitroquinoline derivatives, like nitroxoline, are thought to exert their antibacterial effects by chelating metal ions that are vital for bacterial growth and by disrupting the integrity of the bacterial outer membrane. drugbank.comnih.gov It is plausible that this compound may share one or more of these mechanisms of action, though further research is required for confirmation.
Anticancer and Antiproliferative Activities (for related quinoline derivatives)
Quinoline derivatives are recognized for their potential as anticancer agents, acting through various molecular mechanisms. nih.govnih.gov Research has demonstrated their efficacy against a range of cancer cell lines, including breast, colon, lung, and renal cancer. arabjchem.org The core structure of this compound, a synthetic organic compound with the molecular formula C21H14N2O2, provides a key framework for such activities, with related compounds showing promise in anticancer research. ontosight.ai
The anticancer effects of quinoline derivatives are exerted through several complex molecular and cellular pathways. These compounds can interfere with fundamental cellular processes required for cancer cell growth and survival.
DNA Intercalation: Certain quinoline derivatives can insert themselves between the base pairs of DNA. This intercalation distorts the DNA helix, interfering with replication and transcription, which can lead to programmed cell death (apoptosis). nih.gov This mechanism is a key feature of the cytotoxic potential of some quinoline compounds. nih.gov
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Quinoline derivatives can halt this process at specific checkpoints, commonly the G2/M or S phase. arabjchem.orgnih.govresearchgate.net By arresting the cell cycle, these compounds prevent the proliferation of cancer cells. researchgate.net For instance, some quinoline–chalcone hybrids have been shown to arrest the cell cycle at the G2/M phase in A549 and K562 cancer cells. nih.gov Potent quinoline derivatives have been observed to induce S-phase cell cycle arrest in cancer cell lines, leading to apoptosis. nih.gov
Apoptosis Induction: Apoptosis is a natural, controlled process of programmed cell death. A hallmark of cancer is the evasion of apoptosis. researchgate.net Many quinoline derivatives exert their anticancer effects by inducing apoptosis in tumor cells. arabjchem.orgnih.gov This can be triggered through various means, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase enzymes. ijrpr.comresearchgate.net Studies on nitro-substituted quinolines have confirmed their ability to induce apoptosis, making them potential candidates for cancer therapy. nih.gov For example, 6-Bromo-5-nitroquinoline has been identified as having the potential to cause cancer cell death through its apoptotic activity. nih.gov
Enzyme Inhibition: Quinoline derivatives are known to inhibit a variety of enzymes that are crucial for cancer cell function and proliferation. These include topoisomerases, which are involved in DNA replication and repair, and various protein kinases like tyrosine kinases, which are key components of signaling pathways that control cell growth and division. bohrium.comarabjchem.org
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoline derivatives. nih.govbenthamdirect.com These studies analyze how the type and position of different chemical groups on the quinoline ring influence its biological activity. ijrpr.com
The anticancer potential of quinoline compounds is significantly affected by the substituents on the heterocyclic ring. orientjchem.org The presence of electron-withdrawing groups, such as a nitro group (NO₂), can enhance the cytotoxic effects of the compound. ijrpr.com For instance, studies on 4-quinolone derivatives have shown that a nitro group at the R2 position contributes to the compound's cytotoxic potential. nih.gov
The position of substituents is also critical. Modifications at the C-2, C-4, C-6, and C-8 positions of the quinoline ring have been shown to modulate anticancer activity. orientjchem.org For example, the presence of phenyl groups at the C-2 and C-4 positions, as seen in the parent compound this compound, is a feature in several biologically active quinolines. One study found that 6,8-diphenylquinoline exhibited significant antiproliferative activity against various cancer cell lines. nih.gov
The following table summarizes the antiproliferative activity of selected quinoline derivatives, illustrating the influence of different substituents.
| Compound | Tested Cell Line | Activity | Reference |
|---|---|---|---|
| 6-Nitro-2-p-tolylquinolin-4(1H)-one | HeLa (Cervical Cancer) | Showed maximum apoptotic percentage (41.8%) in its series. | nih.gov |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast Cancer) | Exhibited maximum inhibitory activity in its series. | nih.gov |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Adenocarcinoma) | Showed high antiproliferative and apoptotic activity. | nih.gov |
| 6,8-diphenylquinoline | C6 (Rat Glioblastoma), HeLa, HT29 | Demonstrated significant antiproliferative activity. | nih.gov |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Displayed 82.9% reduction in cellular growth. | nih.gov |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase and Butyrylcholinesterase Inhibition)
Beyond their anticancer properties, quinoline derivatives have been investigated as inhibitors of key enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. researchgate.net The primary targets in this area are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comscispace.com
In a healthy brain, AChE is the primary enzyme for acetylcholine hydrolysis, while BChE plays a secondary role. mdpi.com However, in the progression of Alzheimer's disease, AChE activity decreases while BChE activity increases, making the inhibition of both enzymes a valuable therapeutic strategy. mdpi.commdpi.com
Various quinoline derivatives, including quinoline-chalcone hybrids and quinoline-sulfonamide hybrids, have demonstrated potent inhibitory activity against both AChE and BChE. mdpi.comnih.gov SAR studies indicate that the nature and length of linker chains and substituents on the quinoline ring play a critical role in the inhibitory potency. For instance, in a series of morpholine-bearing quinoline derivatives, the length of the methylene (B1212753) side chain and the substituents on the 4-N-phenyl ring were closely related to their cholinesterase inhibitory activity. mdpi.com Kinetic studies have often revealed a mixed-type reversible inhibition mechanism for these compounds. mdpi.commdpi.com
The table below presents the inhibitory activity of some quinoline derivatives against AChE and BChE.
| Compound Series/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Chiral anthranilic amide derivatives (Compound 7b) | AChE | 17.5 nM | researchgate.net |
| Chiral anthranilic amide derivatives (Compound 7c) | BChE | 0.08 ± 0.01 μM | researchgate.net |
| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide (A quinoline-sulfonamide hybrid) | AChE | 0.131 ± 0.01 µM | mdpi.com |
| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide (A quinoline-sulfonamide hybrid) | BChE | 0.0680 ± 0.0014 µM | mdpi.com |
| Morpholine-bearing 4-N-phenylaminoquinoline derivative (Compound 11g) | AChE | 1.94 ± 0.13 μM | mdpi.com |
| Morpholine-bearing 4-N-phenylaminoquinoline derivative (Compound 11g) | BChE | 28.37 ± 1.85 μM | mdpi.com |
| Vasicine (a quinoline alkaloid) | BChE | 2.60 ± 1.47 µM | scispace.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
